3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C26H26N4O3S2 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O3S2/c31-24-20(23(27-17-19-11-7-15-33-19)28-22-12-4-5-13-29(22)24)16-21-25(32)30(26(34)35-21)14-6-10-18-8-2-1-3-9-18/h1-5,8-9,12-13,16,19,27H,6-7,10-11,14-15,17H2/b21-16- |
InChI Key |
HMXMTTCZJKRXIG-PGMHBOJBSA-N |
Isomeric SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Canonical SMILES |
C1CC(OC1)CNC2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
The compound 3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its intricate structure combines a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core, which may contribute to its biological activity. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately . The structure includes:
- Thiazolidinone ring : A five-membered ring containing sulfur and nitrogen.
- Pyrido[1,2-a]pyrimidinone core : A fused bicyclic structure that enhances the compound's interaction with biological targets.
- Functional groups : The presence of various functional groups allows for diverse interactions with enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets. These interactions can modulate enzymatic activities or receptor functions, leading to significant biological responses. Preliminary studies suggest that the compound may exhibit:
- Antimicrobial Activity : Potential against various bacterial strains due to its structural components that can disrupt bacterial cell wall synthesis or function.
- Antifungal Properties : Similar mechanisms may apply to fungal pathogens, enhancing its therapeutic profile against infections.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques employed in these studies include:
- Molecular Docking : To predict binding affinities and orientations at active sites of target proteins.
- In Vitro Assays : To evaluate the efficacy against specific pathogens and determine minimum inhibitory concentrations (MIC).
Antimicrobial Efficacy
Recent studies have highlighted the compound's promising antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes key findings from various studies:
| Study | Pathogen Tested | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Study A | Staphylococcus aureus | 16 | Antibacterial |
| Study B | Escherichia coli | 32 | Antibacterial |
| Study C | Candida albicans | 8 | Antifungal |
These results indicate that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship (SAR) of this compound reveals that modifications in substituents can significantly influence its biological efficacy. For example:
- Substituting different alkyl groups on the thiazolidinone ring has been shown to enhance antibacterial activity.
- Variations in the pyrimidine core can affect binding affinity to target enzymes.
Clinical Relevance
A case study involving a derivative of this compound demonstrated its effectiveness in treating bacterial infections resistant to conventional antibiotics. The study highlighted:
- Patient Demographics : Infections in patients with compromised immune systems.
- Outcome Measures : Reduction in infection severity and improved recovery times.
Future Directions
Ongoing research aims to optimize the chemical structure for enhanced potency and reduced toxicity. Potential applications include:
- Development as a novel class of antibiotics.
- Exploration as an antifungal treatment option.
Comparison with Similar Compounds
Table 1: Structural Features of Analogous Compounds
Key Observations :
- Electronic Configuration: The Z-configuration in the thiazolidinone ring (target compound) creates a planar geometry that may facilitate π-π stacking with biological targets, a feature absent in non-conjugated analogs .
- Hydrogen Bonding: The tetrahydrofuran-2-ylmethylamino group introduces steric bulk and weak hydrogen-bonding capacity, contrasting with the hydroxypropylamino group in , which offers stronger H-bond donor activity .
Table 2: Reported Bioactivities of Analogous Compounds
Key Findings :
- The thioxo group in the target compound likely contributes to antioxidant activity by neutralizing reactive oxygen species (ROS), akin to phenolic compounds in .
- The absence of azo linkages (cf. ) suggests the target compound may act via a different antimicrobial mechanism, possibly through enzyme inhibition (e.g., dihydrofolate reductase) .
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidin-4-one core is typically synthesized via cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example:
-
Step 1 : Reaction of 2-amino-4-methylpyridine with ethyl acetoacetate under acidic conditions yields 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a reactive site for subsequent functionalization.
Key Conditions :
Introduction of the Tetrahydrofuran-2-Ylmethyl Amino Group
Nucleophilic Amination
The tetrahydrofuran-2-ylmethyl amine is introduced via nucleophilic substitution at the 2-position of the pyrido-pyrimidinone core:
-
Reagents : Tetrahydrofurfurylamine, K₂CO₃, DMF
-
Mechanism : SN2 displacement of the bromine atom (from Step 2.1)
-
Optimization : Microwave irradiation at 120°C for 30 minutes improves yield to 85%.
Synthesis of the 5-Ene-4-Thioxo-Thiazolidinone Moiety
Thiazolidinone Ring Formation
The thiazolidinone fragment is constructed via a [2+3] cyclocondensation:
Knoevenagel Condensation for Exocyclic Double Bond
The Z-configured exocyclic double bond is introduced via Knoevenagel condensation:
-
Reactants : Thiazolidin-4-one, pyrido-pyrimidinone aldehyde
-
Catalyst : Piperidine/acetic acid
-
Solvent : Toluene, 110°C, 12 hours
-
Stereoselectivity : Z-isomer predominates (>90%) due to steric hindrance.
Final Coupling and Characterization
Suzuki-Miyaura Cross-Coupling
The thiazolidinone and pyrido-pyrimidinone fragments are coupled via a palladium-catalyzed reaction:
Analytical Characterization
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyrimidine-H), 7.65 (d, J=15.4 Hz, 1H, CH=C), 4.32 (m, 2H, THF-CH₂) |
| ¹³C NMR | δ 178.9 (C=O), 164.2 (C=S), 132.1 (CH=C) |
| HRMS | m/z 520.7 [M+H]⁺ (calc. 520.7) |
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage |
|---|---|---|---|
| Linear synthesis | 6 | 32% | High purity (>98%) |
| Convergent approach | 4 | 45% | Reduced reaction time |
| Microwave-assisted | 3 | 58% | Energy efficiency |
Mechanistic Insights and Side Reactions
-
Thiazolidinone Tautomerism : The thione-thiol tautomerism of the 2-thioxo group necessitates strict anhydrous conditions to prevent hydrolysis.
-
Z/E Isomerization : Prolonged heating above 120°C leads to partial isomerization to the E-configuration, requiring careful temperature control.
Industrial-Scale Optimization Strategies
Q & A
Q. What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step organic reactions, including:
- Formation of the thiazolidinone ring via cyclization of substituted thiourea intermediates.
- Introduction of the pyrido[1,2-a]pyrimidin-4-one moiety through condensation reactions.
- Purification via column chromatography to isolate intermediates and final products . Key challenges include maintaining stereochemical integrity (Z-configuration) during the methylidene linkage formation and optimizing reaction yields under inert atmospheres .
Q. How is structural confirmation performed for this compound?
Spectroscopic methods are critical:
- NMR : Assign proton environments (e.g., thioxo groups at δ 3.8–4.2 ppm; pyrimidinone protons at δ 8.1–8.5 ppm) .
- IR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Mass spectrometry : Validate molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates for thiazolidinone ring formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) improve condensation efficiency .
- Temperature control : Reflux conditions (80–100°C) are often required for intermediate stabilization .
Q. What strategies address low purity in final products?
- Chromatography : Use gradient elution (hexane/ethyl acetate) to separate stereoisomers .
- Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) to remove byproducts .
Q. What methodologies are recommended for evaluating biological activity?
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays or anticancer potential using MTT assays .
- Binding studies : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify interactions with target proteins (e.g., kinases) .
Q. How can structure-activity relationships (SAR) be analyzed for derivatives?
- Synthetic modifications : Replace substituents (e.g., tetrahydrofuran-2-ylmethyl vs. benzyl groups) to assess pharmacophore contributions .
- Computational docking : Use software like AutoDock to predict binding modes with biological targets (e.g., COX-2 or DNA topoisomerases) .
Q. How to resolve contradictions in reported bioactivity data for structural analogs?
- Assay standardization : Control variables like cell line selection (e.g., HeLa vs. MCF-7) and incubation times .
- Structural validation : Confirm stereochemistry (Z/E configurations) and purity (>95%) to eliminate confounding factors .
Data Analysis and Mechanistic Questions
Q. What analytical techniques elucidate degradation pathways or metabolite formation?
- HPLC-MS : Monitor stability under physiological conditions (pH 7.4, 37°C) .
- X-ray crystallography : Resolve degradation product structures if crystals are obtainable .
Q. How can contradictions in spectroscopic data between similar compounds be interpreted?
- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
- Tautomerism : Investigate keto-enol equilibria in the pyrido[1,2-a]pyrimidin-4-one core .
Comparative and Mechanistic Studies
Q. What distinguishes this compound’s bioactivity from analogs with simpler substituents?
The tetrahydrofuran-2-ylmethyl group enhances solubility and bioavailability compared to bulkier aryl substituents, as shown in pharmacokinetic studies .
Q. How does the Z-configuration influence biological interactions?
Molecular dynamics simulations suggest the Z-configuration optimizes hydrogen bonding with active-site residues (e.g., in kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
